![molecular formula C24H26N2S B2988407 1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine CAS No. 312274-28-5](/img/structure/B2988407.png)
1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine” is a chemical compound with the molecular formula C24H26N2S . Its average mass is 376.556 Da and its mono-isotopic mass is 376.196228 Da .
Molecular Structure Analysis
The molecular structure of “1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine” consists of 24 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Antioxidant Potential
A study focusing on substituted benzenesulfonamides, which share structural similarities with imidazolidine derivatives, demonstrated significant in vitro aldose reductase inhibitory activity, potentially relevant for managing diabetic complications. These compounds also showed potent antioxidant capabilities, indicating their utility in combating oxidative stress-related disorders (Alexiou & Demopoulos, 2010).
Potential for Anti-inflammatory and Analgesic Agents
Research into substituted-imidazolidine derivatives has unveiled their potential as anti-inflammatory and analgesic agents. Specific derivatives demonstrated promising activity in animal models, alongside a superior gastrointestinal safety profile compared to traditional drugs like Indomethacin, highlighting their potential as novel, safer anti-inflammatory medications (Husain et al., 2015).
Antihypertensive Properties
The development of N-(biphenylylmethyl)imidazoles, structurally related to imidazolidine compounds, has shown potent oral antihypertensive effects through angiotensin II receptor antagonism. These findings indicate the potential for developing new antihypertensive agents based on imidazolidine and similar structures (Carini et al., 1991).
Propiedades
IUPAC Name |
1,3-dibenzyl-2-(4-methylsulfanylphenyl)imidazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2S/c1-27-23-14-12-22(13-15-23)24-25(18-20-8-4-2-5-9-20)16-17-26(24)19-21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJTZCWBTUHXGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.